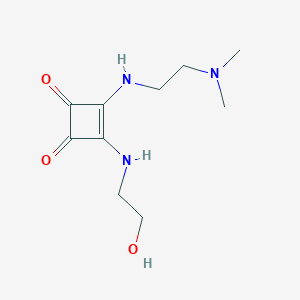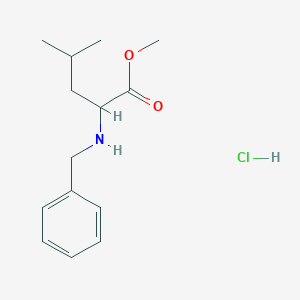
N-Benzyl-L-leucine Methyl Ester HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-L-leucine Methyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a leucine derivative where the amino group is protected by a benzyl group, and the carboxyl group is esterified with methanol. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-L-leucine Methyl Ester Hydrochloride can be synthesized through the esterification of N-Benzyl-L-leucine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: N-Benzyl-L-leucine is reacted with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of N-Benzyl-L-leucine Methyl Ester Hydrochloride may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-L-leucine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major product is N-Benzyl-L-leucine.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Benzyl-L-leucine Methyl Ester Hydrochloride has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and as a building block for drug design.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound finds use in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-L-leucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The ester group allows for hydrolysis, releasing the active leucine derivative, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
N-Benzyl-L-leucine Methyl Ester Hydrochloride can be compared with other similar compounds, such as:
N-Benzoyl-L-leucine Methyl Ester: Similar in structure but with a benzoyl group instead of a benzyl group.
L-Leucine Methyl Ester Hydrochloride: Lacks the benzyl group, making it less sterically hindered.
O-Benzyl-L-serine Methyl Ester Hydrochloride: Contains a serine residue instead of leucine.
Uniqueness
N-Benzyl-L-leucine Methyl Ester Hydrochloride is unique due to its specific combination of a benzyl-protected amino group and a methyl esterified carboxyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
methyl 2-(benzylamino)-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYNDDALSOAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

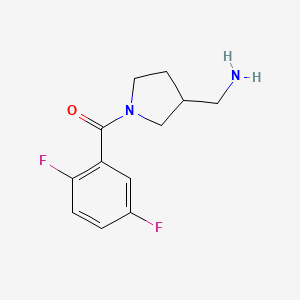
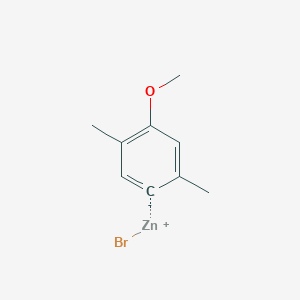


![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
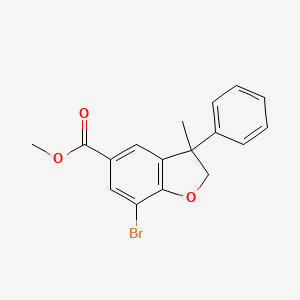
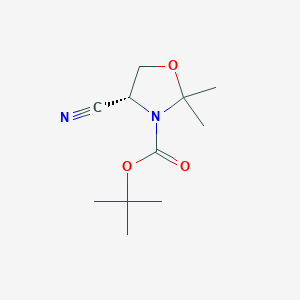
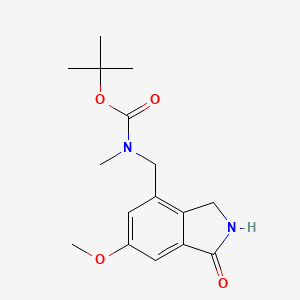
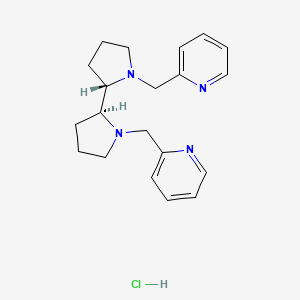

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
